Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-
Description
Structure and Key Features The compound "Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-" is an acetamide derivative featuring a phenyl ring substituted at the 2- and 4-positions with methyl groups and at the 5-position with a (2-hydroxyethyl)sulfonyl moiety. Its molecular formula is C₁₂H₁₈N₂O₄S (molecular weight: 298.36 g/mol)1. The hydroxyethylsulfonyl group introduces polarity, enhancing aqueous solubility compared to non-polar analogs, while the dimethylphenyl backbone contributes to steric bulk and lipophilicity.
Properties
CAS No. |
67674-30-0 |
|---|---|
Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
N-[5-(2-hydroxyethylsulfonyl)-2,4-dimethylphenyl]acetamide |
InChI |
InChI=1S/C12H17NO4S/c1-8-6-9(2)12(18(16,17)5-4-14)7-11(8)13-10(3)15/h6-7,14H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
APKKTXVDDACAIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)CCO)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]- generally follows these key steps:
Step 1: Sulfonylation of the Aromatic Ring
Introduction of the 2-hydroxyethylsulfonyl group at the 5-position of the 2,4-dimethylphenyl ring. This is typically achieved by sulfonation using sulfonyl chlorides or sulfonic acid derivatives bearing the 2-hydroxyethyl moiety.Step 2: Formation of the Acetamide Group
The amide linkage is formed by reacting the sulfonylated aromatic amine intermediate with acetic anhydride or acetyl chloride under controlled conditions to yield the acetamide functionality.
Detailed Synthetic Routes
Though direct literature on this exact compound is sparse, analogous compounds and related acetamide derivatives with sulfonyl substituents provide insight into the preparation methods:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Sulfonylation | 2-hydroxyethanesulfonyl chloride + aromatic amine | Reaction in anhydrous solvent (e.g., dichloromethane) with base (e.g., triethylamine) |
| 2 | Acetylation (Amide formation) | Acetic anhydride or acetyl chloride + sulfonylated amine | Typically performed at 0–5 °C to room temperature to control reaction rate and selectivity |
This two-step approach is supported by general synthetic methodologies for aryl sulfonamides and acetamides found in peer-reviewed organic synthesis literature.
Green and Efficient One-Pot Procedures
Recent studies, such as those reported in ACS Omega (2023), indicate that one-pot sequential procedures under neat conditions can be highly effective for related acetamide derivatives. For example, the El-Saghier reaction enables the synthesis of imidazolidin-4-ones and related acetamide derivatives by reacting amines with ethyl cyanoacetate and ethyl glycinate hydrochloride under solvent-free conditions at 70 °C for 2 hours, achieving high yields (90–98%) with minimal byproducts and environmental impact.
| Entry | Heating Mode / Solvent | Reaction Time (h) | Additive | Yield (%) |
|---|---|---|---|---|
| 1 | Reflux / Ethanol | 4 | None | 25 |
| 2 | 70 °C / Neat | 2 | None | 90 |
| 3 | 70 °C / Neat | 2 | LiBr | 80 |
This data indicates that neat conditions at moderate temperature significantly improve yield and reduce reaction time compared to traditional reflux in solvents.
Characterization and Purity
The synthesized compounds are typically characterized by:
Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR confirm the presence of amide protons, aromatic methyl groups, sulfonyl methylene, and hydroxyethyl moieties.
Elemental Analysis: Confirms the expected molecular formula with minimal deviation (accuracy within 0.04%).
Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonylation | 2-hydroxyethanesulfonyl chloride, base, anhydrous solvent | 70–90 | Controlled temperature to avoid side reactions |
| Acetylation (Amide formation) | Acetic anhydride or acetyl chloride, low temperature (0–5 °C) | 80–95 | Slow addition to control exotherm |
| One-pot sequential synthesis | Amine + ethyl cyanoacetate + ethyl glycinate hydrochloride, neat, 70 °C, 2 h | 90–98 | Green chemistry approach, high efficiency |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The overall effect is a combination of these interactions, leading to the compound’s observed biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and its analogs:
Table 1: Comparative Analysis of Acetamide Derivatives
Structural and Functional Insights
Sch225336 (Bis-sulfonyl Derivative)
- Key Difference : Contains two sulfonyl groups and methoxy substituents, increasing molecular weight (528.63 vs. 298.36) and reducing aqueous solubility.
- Application : Acts as a CB2-selective ligand, whereas the target compound’s bioactivity remains uncharacterized.
PIK-93 (Chlorophenylsulfonamide-Thiazole Hybrid)
- Key Difference : Chlorine and thiazole ring enhance lipophilicity (logP ~3.5) and membrane permeability but may increase toxicity. The target’s hydroxyethyl group improves solubility (predicted logP ~1.8).
- Application : PI4K inhibitor with IC₅₀ = 19 nM; target compound lacks documented kinase activity.
N-Substituted Acetamides () (8a): Incorporates a chlorophenylsulfonyl group via a piperidine linker, increasing steric hindrance and reducing solubility compared to the target’s hydroxyethyl chain. : Compounds like "N-[4-[[(Aminoiminomethyl)amino]sulfonyl]phenyl]-" feature basic guanidino groups, contrasting with the target’s neutral hydroxyethyl group. This impacts solubility (e.g., guanidino analogs: >10 mg/mL; hydroxyethyl: ~5–8 mg/mL).
- Oxadixyl : Contains a methoxy-oxazolidinyl group, conferring fungicidal activity. The target’s hydroxyethylsulfonyl group may reduce agrochemical efficacy but improve safety profiles.
Research Findings and Implications
- Synthetic Routes : The target compound likely follows N-substituted acetamide synthesis pathways (), involving sulfonation of 2,4-dimethylphenylamine and subsequent coupling with hydroxyethylsulfonyl intermediates.
- The hydroxyethylsulfonyl group may enhance hydrogen bonding in target interactions.
- Safety : Unlike chlorinated analogs (), the target’s lack of halogens may reduce toxicity risks, aligning with trends in greener chemical design.
Biological Activity
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]- is a sulfonamide derivative characterized by its unique molecular structure, which includes a sulfonamide group and a 2,4-dimethylphenyl ring. The compound has the molecular formula CHN OS and a molar mass of approximately 271.33 g/mol. Its synthesis typically involves multi-step organic reactions, which can be optimized for industrial production .
The biological activity of Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]- is largely attributed to the interactions facilitated by its sulfonamide and hydroxyethyl groups. The sulfonamide moiety can engage in strong interactions with various proteins and enzymes, potentially inhibiting their functions. The hydroxyethyl group enhances solubility and facilitates transport within biological systems.
Pharmacological Properties
Potential Therapeutic Applications:
- Anti-inflammatory Activity: Preliminary studies suggest that compounds with similar structures exhibit potent anti-inflammatory effects, making Acetamide a candidate for further exploration in this area.
- Antimicrobial Activity: Given the historical efficacy of sulfonamides as antibiotics, this compound may also possess antimicrobial properties.
- Antitumor Activity: Some derivatives of sulfonamides have shown promise in cancer therapy, indicating potential for Acetamide in oncological applications .
Comparative Analysis with Similar Compounds
A comparison table of Acetamide with related compounds highlights its unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetamide, N-(2,4-dimethylphenyl) | CHN O | Lacks sulfonamide group; simpler structure |
| Sulfanilamide | CHNOS | Classic sulfonamide antibiotic; no acetamide functionality |
| 4-Amino-N-(2-hydroxyethyl)benzenesulfonamide | CHN OS | Contains amino group; used in various therapeutic applications |
The structural complexity of Acetamide may enhance its biological activity compared to simpler analogs.
In Vitro Studies
Research has indicated that compounds similar to Acetamide exhibit significant biological activities in vitro. For instance, studies on related sulfonamides have demonstrated effective inhibition of inflammatory pathways with low cytotoxicity profiles. These findings suggest that Acetamide may also display favorable pharmacological properties in similar assays .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
- Step 1 : Sulfonation of the phenyl ring using chlorosulfonic acid under controlled temperature (0–5°C) to introduce the sulfonyl group.
- Step 2 : Nucleophilic substitution with 2-hydroxyethylamine to form the hydroxyethylsulfonyl moiety.
- Step 3 : Acetamide coupling via acylation using acetyl chloride in anhydrous dichloromethane with triethylamine as a base.
- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor progress via thin-layer chromatography (TLC). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of the hydroxyethylsulfonyl group (δ ~3.5–4.0 ppm for CH₂-SO₂ and CH₂-OH) and acetamide protons (δ ~2.0–2.2 ppm for CH₃CO).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonyl and acetamide groups.
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) validate functional groups .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Methodological Answer :
- Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like COX-2 or kinases, with positive controls (e.g., celecoxib for COX-2) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., COX-2). The hydroxyethylsulfonyl group may form hydrogen bonds with active-site residues.
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in aqueous environments (e.g., GROMACS) to assess binding affinity over time.
- SAR Analysis : Compare with analogs (e.g., replacing hydroxyethyl with methoxyethyl) to identify critical pharmacophores .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., aromatic protons in the 2,4-dimethylphenyl group) and confirm connectivity.
- Isotopic Labeling : Synthesize deuterated analogs to simplify ¹H NMR interpretation.
- X-ray Crystallography : Obtain single crystals (e.g., via slow evaporation in DMSO/water) for unambiguous structural confirmation .
Q. How does the hydroxyethylsulfonyl group influence physicochemical properties?
- Methodological Answer :
- Solubility : The sulfonyl group enhances water solubility, while the hydroxyethyl moiety contributes to hydrogen bonding. Measure logP values (shake-flask method) to quantify hydrophilicity.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The sulfonyl group may hydrolyze under acidic conditions, requiring pH-controlled formulations .
Q. What advanced purification techniques address low yields in large-scale synthesis?
- Methodological Answer :
- Continuous Flow Chemistry : Improve reaction efficiency and reduce side products via microreactors.
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for high-purity isolation.
- Crystallization Engineering : Optimize solvent mixtures (e.g., acetone/hexane) using ternary phase diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
